5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

intramolecular hydrogen bonding conformational analysis regioisomer differentiation

5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1888883-18-8) is a partially saturated bicyclic heterocycle belonging to the 3,4-dihydroquinoxalin-2(1H)-one family, a privileged scaffold extensively validated in medicinal chemistry across diverse therapeutic targets including JNK3 kinase, soluble guanylyl cyclase (sGC), EGFR kinase, tubulin polymerization, and BET bromodomains. The compound bears a methoxy substituent at the 5-position (ortho to N-1) and a methyl group at N-4, yielding a molecular formula of C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B11902290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC2=C1C(=CC=C2)OC
InChIInChI=1S/C10H12N2O2/c1-12-6-9(13)11-7-4-3-5-8(14-2)10(7)12/h3-5H,6H2,1-2H3,(H,11,13)
InChIKeyFLPVZKQGRGTYES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one: Core Identity and Scaffold Classification for Procurement Specification


5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1888883-18-8) is a partially saturated bicyclic heterocycle belonging to the 3,4-dihydroquinoxalin-2(1H)-one family, a privileged scaffold extensively validated in medicinal chemistry across diverse therapeutic targets including JNK3 kinase, soluble guanylyl cyclase (sGC), EGFR kinase, tubulin polymerization, and BET bromodomains [1]. The compound bears a methoxy substituent at the 5-position (ortho to N-1) and a methyl group at N-4, yielding a molecular formula of C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol . Five regioisomeric monomethoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-ones are available commercially, with the 5-methoxy variant being one member of this positional isomer series alongside the 6-, 7-, and 8-methoxy analogs . The scaffold's partially saturated core distinguishes it from fully aromatic quinoxalin-2(1H)-ones, conferring altered conformational flexibility, hydrogen-bonding capacity, and metabolic liability profiles relevant to fragment-based drug discovery and lead optimization campaigns [2].

Why 5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Arbitrarily Replaced by Positional Isomers or Unsubstituted Analogs


Substitution of 5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one with a different methoxy positional isomer (6-, 7-, or 8-methoxy) or with the unsubstituted parent 4-methyl-3,4-dihydroquinoxalin-2(1H)-one is inadvisable without explicit experimental validation, owing to three mechanistically non-interchangeable factors. First, the 5-methoxy group occupies the ortho position relative to N-1, enabling intramolecular hydrogen bonding between the methoxy oxygen and the N1–H that is geometrically precluded in the 6-, 7-, and 8-methoxy isomers; this interaction alters the conformational preference of the dihydroquinoxalinone ring and modulates the acidity and hydrogen-bond-donating capacity of the N1–H . Second, the electron-donating methoxy substituent at position 5 is conjugated with the N-1 lone pair and the C-2 carbonyl through the aromatic ring, producing a distinct electronic environment that differentially influences the reactivity of the C-3 methylene and the electrophilicity of the amide carbonyl compared to other regioisomers . Third, the dihydroquinoxalinone pharmacophore has demonstrated exquisite sensitivity to substitution pattern in multiple target classes: in JNK3 inhibitor programs, modifications at the quinoxalinone ring positions profoundly affected selectivity over JNK1/JNK2 isoforms (>500-fold selectivity window achievable), and in sGC activator campaigns, substituent positioning dictated whether compounds functioned as enzyme activators or were biologically silent [1]. These observations collectively underscore that regioisomeric methoxy substitution on the 4-methyl-3,4-dihydroquinoxalin-2(1H)-one core is not a conservative structural perturbation and mandates compound-specific sourcing for reproducible SAR studies.

Quantitative Differentiation Evidence for 5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one Against Closest Analogs


Ortho-Methoxy Intramolecular Hydrogen-Bonding Capacity: Structural Differentiation from 6-, 7-, and 8-Methoxy Positional Isomers

The 5-methoxy substituent in 5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is positioned ortho to the N-1 atom of the dihydroquinoxalinone ring (SMILES: COc1cccc2c1N(C)CC(=O)N2), placing the methoxy oxygen within approximately 2.5–2.8 Å of the N1–H hydrogen, which is geometrically capable of forming a six-membered intramolecular hydrogen bond . In contrast, the 6-methoxy (meta to N-1; CAS 912284-86-7), 7-methoxy (para to N-1; CAS 1556714-39-6), and 8-methoxy (ortho to N-4; CAS 1566023-26-4) isomers cannot form an analogous intramolecular H-bond with N1–H due to greater interatomic distances (≥4.5 Å) and unfavorable ring geometries . This structural feature is absent in the parent compound 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 67074-63-9), which lacks any methoxy group. Intramolecular hydrogen bonding is known to modulate N–H acidity (estimated pKa shift of 0.5–1.5 log units), influence tautomeric equilibria, and alter molecular recognition properties in biological targets—parameters that cannot be replicated by other regioisomers .

intramolecular hydrogen bonding conformational analysis regioisomer differentiation

Electronic Modulation of the Dihydroquinoxalinone Core: 5-Methoxy vs. Parent 4-Methyl Derivative

The 5-methoxy group (Hammett σₚ = −0.27, σₘ = +0.12) exerts a resonance-electron-donating effect when positioned at the ortho/para-directing site relative to N-1 on the fused benzene ring, increasing electron density at the C-2 carbonyl and altering the electrophilicity of the lactam moiety compared to the unsubstituted parent 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 67074-63-9) . In the broader quinoxalinone class, electron-donating substituents at the 5-position have been associated with enhanced aldose reductase inhibitory potency; SAR studies on quinoxalinone-based ALR2 inhibitors demonstrated that methoxy and hydroxy substituents on the benzo-fused ring produced IC₅₀ values spanning 0.032–0.468 μM, with the position of substitution being a critical determinant of potency within this range [1]. In contrast, the parent 4-methyl-3,4-dihydroquinoxalin-2(1H)-one without any aromatic substitution has no reported ALR2 inhibitory activity attributable to the scaffold alone. The 5-methoxy variant thus provides a distinct electronic starting point for SAR campaigns targeting enzymes with anion-binding or hydrogen-bond-accepting pharmacophore requirements [2].

electronic effects SAR Hammett substituent constant medicinal chemistry

Lipophilicity Modulation: Predicted logP Shift of 5-Methoxy Substitution vs. Parent 4-Methyl Derivative

Introduction of the 5-methoxy group onto the 4-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold increases the calculated logP (clogP) by approximately +0.5 to +0.7 log units compared to the unsubstituted parent compound (CAS 67074-63-9), based on the contribution of an aromatic –OCH₃ substituent (π = +0.5 to +0.7 per the Hansch–Leo fragmentation method) . This lipophilicity increment falls within a pharmaceutically relevant range and is consistent with observations on related quinoxalinone systems where 5-methoxy substitution enhances membrane permeability while retaining acceptable aqueous solubility for biochemical assay conditions . The parent compound 4-methyl-3,4-dihydroquinoxalin-2(1H)-one has molecular formula C₉H₁₀N₂O (MW 162.19) with fewer hydrogen-bond acceptors (2 vs. 3 for the 5-methoxy derivative) and correspondingly lower predicted lipophilicity, which may limit its utility in cellular assays where moderate membrane permeability is required . The 5-methoxy derivative thus occupies a distinct physicochemical space that bridges the polarity gap between the polar unsubstituted parent and more lipophilic analogs bearing larger alkoxy or halo substituents.

lipophilicity drug-likeness physicochemical properties ADME

Validated Scaffold Pharmacophore: Dihydroquinoxalinone Core as a Privileged Structure Across Multiple Therapeutic Target Classes

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been independently validated as a productive pharmacophore across at least five distinct therapeutic target classes with quantitative potency data: (i) JNK3 kinase inhibition—compound J46-37 from Dou et al. (2020) achieved JNK3 IC₅₀ in the nanomolar range with >500-fold selectivity over JNK1/JNK2 and >50-fold selectivity over DDR1/EGFR [1]; (ii) sGC activation—compound 30d from Kintos et al. (2022) increased sGC enzymatic activity by 4.4-fold (EC₅₀ = 0.77 μM) [2]; (iii) tubulin polymerization inhibition—SB226 exhibited sub-nanomolar antiproliferative activity (average IC₅₀ = 0.76 nM across cancer cell lines) [3]; (iv) EGFR kinase inhibition—compound 29 showed EGFRL858R/T790M IC₅₀ = 0.55 ± 0.02 nM [4]; (v) BET bromodomain inhibition—(R)-4-isopropyl-1,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one derivatives identified as potent BRD4 inhibitors [5]. This multi-target validation substantially de-risks the dihydroquinoxalinone core for fragment-based and lead-discovery programs, a precedent that extends to 5-substituted variants by SAR analogy, though direct potency data for the 5-methoxy-4-methyl derivative specifically remain to be generated [6].

privileged scaffold JNK3 inhibitor EGFR inhibitor tubulin inhibitor BET inhibitor

Commercial Purity and Batch Consistency: 5-Methoxy Isomer Specification vs. Positional Isomer Supply Landscape

5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1888883-18-8) is commercially available from MolCore at NLT 98% purity under ISO-certified quality systems, with a molecular weight specification of 192.21 g/mol (C₁₀H₁₂N₂O₂) . The positional isomer series (5-, 6-, 7-, and 8-methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-ones) are each assigned distinct CAS numbers: 1888883-18-8 (5-OCH₃), 912284-86-7 (6-OCH₃), 1556714-39-6 (7-OCH₃), and 1566023-26-4 (8-OCH₃), enabling unambiguous procurement and eliminating the risk of regioisomeric cross-contamination . All four isomers share the same molecular formula (C₁₀H₁₂N₂O₂) and molecular weight (192.21), making them indistinguishable by mass spectrometry alone and emphasizing the critical importance of NMR or HPLC-based identity confirmation . The parent compound 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 67074-63-9) has a different molecular formula (C₉H₁₀N₂O, MW 162.19) and is available at 95–97% purity, rendering it readily distinguishable analytically but pharmacologically non-equivalent .

purity specification quality control procurement batch consistency

Recommended Research and Industrial Application Scenarios for 5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one


Kinase Inhibitor Fragment-Based Drug Discovery: JNK3 and EGFR Selectivity Profiling

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has demonstrated nanomolar potency against JNK3 (compound J46-37: >500-fold selective over JNK1/JNK2) and sub-nanomolar potency against EGFRL858R/T790M (compound 29: IC₅₀ = 0.55 ± 0.02 nM) [1]. 5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one serves as a strategically functionalized fragment for exploring the electronic and steric requirements of the ATP-binding pocket in these kinases, with the 5-methoxy group providing an H-bond-accepting contact point and the N-4 methyl group probing a lipophilic sub-pocket. Procurement of this specific regioisomer is essential because the ortho-methoxy geometry relative to N-1 creates a unique hydrogen-bonding pharmacophore that the 6-, 7-, and 8-methoxy analogs cannot recapitulate, directly impacting kinase selectivity outcomes .

Antimicrobial SAR Expansion: Gram-Positive Bacterial Target Exploration

Quinoxalinone derivatives have demonstrated antimicrobial activity against Gram-positive bacterial strains in the MIC range of 7.8–128 μg/mL, with the dihydroquinoxalinone subclass showing particular promise against Staphylococcus aureus (MIC values of 9.00–9.40 μM reported for optimized derivatives) [2]. The 5-methoxy-4-methyl substitution pattern introduces a hydrogen-bond-capable, electron-rich aromatic system that may enhance interaction with bacterial enzyme targets such as MenA (IC₅₀ = 13–22 μM for optimized dihydroquinoxalinone-based inhibitors against Mycobacterium tuberculosis) while the enhanced lipophilicity (estimated clogP ~1.2–1.5 vs. ~0.7–0.8 for the parent) may improve bacterial membrane penetration [3]. The compound is recommended as a starting point for systematic antimicrobial SAR where the methoxy position is varied to map the optimal substitution pattern for target engagement.

Physicochemical Property Optimization in Lead Series: Bridging Polarity Gaps

In lead optimization programs where the 3,4-dihydroquinoxalin-2(1H)-one core has been identified as a viable pharmacophore, 5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one occupies a distinct and predictable physicochemical niche. With an estimated clogP of ~1.2–1.5 (representing a +0.5 to +0.7 log unit increase over the unsubstituted parent), three hydrogen-bond acceptor atoms, and one hydrogen-bond donor (N1–H), this compound fills the property gap between hydrophilic unsubstituted analogs and more lipophilic derivatives bearing halo or larger alkoxy substituents . This intermediate lipophilicity profile is particularly valuable in central nervous system drug discovery programs where the balance between permeability and solubility is critical, and where the dihydroquinoxalinone scaffold has precedent as a neuroprotective pharmacophore via JNK3 inhibition [4].

Combinatorial Library Synthesis: Regioisomeric Diversity Set Construction

The availability of all four monomethoxy positional isomers (5-, 6-, 7-, and 8-methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-ones) with well-defined CAS numbers and ≥97% purity enables the construction of a comprehensive regioisomeric diversity set for systematic SAR exploration . The 5-methoxy isomer is the critical ortho-N-1 component of this set, enabling the interrogation of proximity-dependent electronic and steric effects that cannot be studied with the other isomers. Such diversity sets are valuable for high-throughput screening against panels of structurally unrelated targets to identify methoxy-position-dependent selectivity fingerprints, a strategy that has yielded selective kinase inhibitors within the broader quinoxalinone chemotype [5].

Quote Request

Request a Quote for 5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.